molecular formula C15H13FN2O3S B2954852 (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 328270-88-8

(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B2954852
CAS No.: 328270-88-8
M. Wt: 320.34
InChI Key: HDERIKLIIVCLTR-XCVCLJGOSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (CAS Number: 328270-88-8) is a high-purity chemical compound offered for research use only. With a molecular formula of C15H13FN2O3S and a molecular weight of 320.34 g/mol, this compound is characterized by a purity of ≥98.0% . It is supplied as a powder with recommended storage at -20°C for long-term stability . Researchers are investigating the properties and interactions of cinnamic amide derivatives like this one. Fluorescence and ultraviolet spectroscopy studies on structurally similar (2E)-3-(4´-Halophenyl)-N-{4´´-[(5´´´,6´´´-dimethoxypyrimidin-4´´´-yl)sulfamoyl]phenyl}prop-2-enamides have demonstrated their ability to interact with Bovine Serum Albumin (BSA), a model transport protein, suggesting potential for probing protein-ligand interactions . This product is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic or therapeutic uses, or for human consumption. Please refer to the safety data sheet prior to use. For more specific information on the biological activity or research applications of this compound, consulting specialized scientific literature is recommended.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-12-4-1-11(2-5-12)3-10-15(19)18-13-6-8-14(9-7-13)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDERIKLIIVCLTR-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-aminobenzenesulfonamide.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate.

    Final Product Formation: The intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The biochemical pathways that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings or modifications to the enamide backbone. These variations influence biological activity, lipophilicity, and pharmacokinetics:

Compound Name Substituents Key Features Biological Activity Reference
(2E)-N-(4-Fluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide (2d) β: 3,4-dichlorophenyl; N: 4-fluorophenyl Higher lipophilicity due to Cl substituents; melting point: 142–145°C Antistaphylococcal activity (not quantified)
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) N: 3-Fluoro-4-(CF₃)phenyl Enhanced electronic effects from CF₃; logD₇.₄ ≈ 3.2 Bactericidal activity comparable to ampicillin; IC₅₀: <10 µM vs. S. aureus
(2E)-3-Phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide N: 3-(CF₃)phenyl High lipophilicity (ClogP: 4.5) MIC: 2 µg/mL vs. M. tuberculosis H37Ra
(2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2d) β: 4-(CF₃)phenyl; N: 4-fluorophenyl Synergistic electron-withdrawing effects (F + CF₃) Moderate antifungal activity
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole backbone; furan substituent Improved solubility due to heterocycles KPNB1 inhibition; anticancer activity
Key Observations:
  • Sulfamoyl vs.
  • Chlorine Substituents : Dichloro derivatives (e.g., compound 2d in ) exhibit higher lipophilicity (ClogP >4), correlating with improved biofilm inhibition but increased cytotoxicity risks .
  • Positional Effects : Meta-substitution on the anilide ring (e.g., 3-CF₃ in ) enhances antimicrobial activity, while para-substitution (e.g., 4-sulfamoyl in the target) may optimize solubility .
Antimicrobial Activity:
  • Comparatively, compound 10 (N-[3-Fluoro-4-(trifluoromethyl)phenyl]) shows bactericidal activity with a >99% reduction in S. aureus CFU/mL after 8 hours .
  • Trifluoromethyl-substituted analogs (e.g., ) exhibit superior antitubercular activity (MIC: 2 µg/mL) due to enhanced penetration through mycobacterial membranes .
Anti-inflammatory and Cytotoxicity:
  • In contrast, compound 11 (N-(4-bromo-3-chlorophenyl)) demonstrated significant cytotoxicity (IC₅₀: 15 µM) in NF-κB assays, highlighting the risks of halogenated analogs .

Physicochemical and ADMET Properties

Parameter Target Compound (2E)-N-(4-Fluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
ClogP 2.8 (estimated) 4.1 3.2
TPSA (Ų) 89.1 78.3 72.5
Melting Point Not reported 142–145°C 154–157°C
Solubility Moderate (sulfamoyl enhances hydrophilicity) Low (high ClogP) Moderate
  • Lipophilicity : The target compound’s lower ClogP (estimated 2.8) suggests better aqueous solubility than dichloro or CF₃-substituted analogs, aligning with its sulfamoyl group’s polarity .

Biological Activity

(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C15H13FN2O3SC_{15}H_{13}FN_2O_3S. It features a prop-2-enamide backbone with a fluorophenyl group and a sulfonamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular Weight320.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Synthesis

The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with 4-aminobenzenesulfonamide under acidic or basic conditions. The reaction pathway can be summarized as follows:

  • Formation of Intermediate : The aldehyde reacts with an amine to form an imine.
  • Final Product Formation : The imine undergoes further reaction with sulfonamide to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The compound could modulate receptors related to cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit promising antitumor properties. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Case Studies

  • In Vitro Studies : In vitro experiments demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .
  • In Vivo Studies : Animal model studies revealed that administration of the compound led to reduced tumor growth in xenograft models. The compound was well-tolerated, with no significant adverse effects observed at therapeutic doses .

Comparative Analysis

Comparing this compound with structurally similar compounds highlights its unique properties:

Compound NameAntitumor ActivityMechanism of Action
(2E)-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamideModerateEnzyme inhibition
(2E)-3-(4-bromophenyl)-N-(4-sulfamoylphenyl)prop-2-enamideLowReceptor modulation
This compoundHighInduction of apoptosis via multiple pathways

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